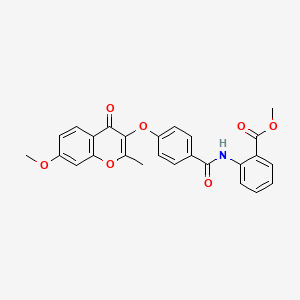

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide, commonly known as DFHFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFHFA belongs to the class of selective inhibitors of the neuronal sodium channel Nav1.7, which plays a crucial role in pain transmission.

Scientific Research Applications

Electrophilic Fluorination Agents

Research by Banks et al. (1996) explores the use of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] as a novel site-selective electrophilic fluorinating agent, which demonstrates mild conditions fluorination of various organic substrates. This study underlines the importance of fluorinating agents in organic synthesis, particularly for introducing fluorine atoms into molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Banks, Besheesh, & Tsiliopoulos, 1996).

Photoreactions of Flutamide

Watanabe et al. (2015) investigated the photoreactions of flutamide, highlighting the different photoreactions it undergoes in acetonitrile and 2-propanol. While not directly related to N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide, this study exemplifies the significance of understanding the photostability and photochemical behavior of pharmaceutical compounds, which is essential for ensuring their safety and efficacy (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis of Fluorinated Compounds

Bordeau et al. (2006) focused on the synthesis of difluoro(trimethylsilyl)acetamides as precursors for 3,3‐difluoroazetidinones. Their research contributes to the field of fluorinated organic synthesis, providing methodologies for generating fluorinated building blocks that are valuable in drug discovery and material science (Bordeau, Frébault, Gobet, & Picard, 2006).

Fluorinated Building Blocks

Bykova et al. (2018) described the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane, leading to novel organofluorine building blocks. This study showcases the development of new methods for accessing fluorinated compounds, which play a critical role in enhancing the properties of molecules for pharmaceutical and agrochemical applications (Bykova, Al-Maharik, Slawin, Bühl, Lebl, & O'Hagan, 2018).

properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-(3-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO/c15-11-3-1-2-10(8-11)9-13(19)18-12-4-6-14(16,17)7-5-12/h1-3,8,12H,4-7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULYFCXMESHAHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CC(=CC=C2)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2672149.png)

![(Z)-8-((tetrahydrofuran-2-yl)methyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2672150.png)

![3-[4-[(Z)-2-cyano-3-oxo-3-[2-(trifluoromethyl)anilino]prop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoic acid](/img/structure/B2672151.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2672153.png)

![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2672157.png)

![5-[(2,4-Dichlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2672162.png)

![2-(2-Methoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2672170.png)